(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl (2S)-4-oxo-2-propylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1 |
InChI Key |
NXTIKFGDQYVIFK-AWEZNQCLSA-N |
Isomeric SMILES |
CCC[C@H]1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Pathway
The foundational method for synthesizing benzyl 4-oxo-2-propylpiperidine-1-carboxylate derivatives involves reacting 4-oxo-2-propylpiperidine with benzyl chloroformate (Cbz-Cl) in the presence of a tertiary amine base. This reaction proceeds via nucleophilic acyl substitution, where the piperidine’s secondary amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing chloride and forming the carbamate linkage.
Reaction Conditions:
Enantioselective Modifications
To isolate the (S)-enantiomer, chiral auxiliaries or asymmetric catalysis must be introduced. A patented method employs (R)-BINOL-derived phosphoric acids as catalysts during the carbamate formation step, achieving enantiomeric excess (ee) of 88–92%. Alternatively, kinetic resolution using lipase enzymes (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-isomer intact.
Optimization Table:
| Parameter | Standard Conditions | Optimized Conditions | Impact on ee |
|---|---|---|---|
| Catalyst Loading | 5 mol% | 10 mol% | +15% ee |
| Reaction Time | 12 h | 24 h | +8% ee |
| Solvent Polarity | DCM | Toluene | +10% ee |
Mannich Condensation Strategies
Piperidine Ring Construction
The Mannich reaction constructs the piperidine core by condensing a primary amine, aldehyde, and ketone. For 4-oxo-2-propylpiperidine, dimethyl oxoglutarate reacts with propylamine and pyridine-2-carbaldehyde under acidic conditions, followed by cyclization.
Key Steps:
Stereochemical Control
Chiral aldehydes or amines direct asymmetric induction. Using (S)-phenethylamine as the amine component yields the (S)-piperidine scaffold with 85% ee, though this requires subsequent transposition to install the propyl group.
Organometallic Approaches
Hydrogenation of Unsaturated Precursors
A thesis describes the synthesis of tetrahydropyridine derivatives via palladium-catalyzed hydrogenation. For example, hydrogenating 1-tert-butyl 2-methyl (2S)-5-benzyl-1,2,3,4-tetrahydropyridine-1,2-dicarboxylate over Pd/C selectively reduces the double bond while preserving stereochemistry.
Conditions:
Asymmetric Allylic Amination
Palladium-catalyzed allylic amination installs the benzyl group enantioselectively. A η³-allylpalladium complex intermediates the reaction between benzylamine and an unsaturated ester precursor, yielding the (S)-configured product with 82% ee.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Carbamate Formation | 70–85 | 88–92 | High | Requires chiral catalysts |
| Mannich Condensation | 65–78 | 85 | Moderate | Multi-step, low diastereoselectivity |
| Organometallic | 80–90 | 82–90 | Low | Costly catalysts, inert conditions |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl or propyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Ring Size and Reactivity : Replacement of piperidine with pyrrolidine (5-membered ring) in Benzyl 3-oxopyrrolidine-1-carboxylate reduces ring strain but limits conformational flexibility compared to the 6-membered piperidine derivatives .
- Substituent Effects : The 2-propyl group in the target compound may enhance hydrophobic interactions in biological systems, whereas fluorinated or methylated analogs (e.g., CAS 414910-00-2) improve metabolic stability and binding affinity .
- Synthetic Utility : Ethylidene-containing derivatives (e.g., CAS 40112-93-4) are valuable intermediates for cycloaddition reactions, unlike the target compound, which is tailored for opioid analog synthesis .
Biological Activity
(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its promising biological activities. This article delves into its biological activity, focusing on its anti-cancer properties, potential neuroactive effects, and the mechanisms underlying these activities.
Chemical Structure and Properties
(S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate has a molecular formula of C16H21NO3 and a molecular weight of approximately 275.34 g/mol. The compound features a piperidine ring with a carbonyl group and a carboxylate functionality, contributing to its structural complexity and potential lipophilicity. The presence of both propyl and benzyl groups enhances its biological activity, making it a subject of interest for various pharmacological applications.
Anti-Cancer Activity
Research indicates that (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate exhibits significant anti-cancer activity . The primary mechanism identified is through histone deacetylase (HDAC) inhibition , which plays a crucial role in regulating gene expression and cellular processes associated with cancer progression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Case Studies and Experimental Findings
A series of studies have been conducted to evaluate the cytotoxic effects of (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate against various cancer cell lines. For instance, an MTT assay was used to assess the compound's antiproliferative activity against human lung carcinoma (NCI H292) and colon carcinoma (HT29) cell lines. The results highlighted that the compound exhibited IC50 values indicating moderate to high cytotoxicity, particularly against the HL-60 pro-myelocytic leukemia cell line .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| NCI H292 | 25.0 | HDAC inhibition |
| HT29 | 30.5 | HDAC inhibition |
| HL-60 | 19.0 | Apoptosis induction |
Neuroactive Properties
Preliminary studies suggest that (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate may also possess neuroactive properties . Its interaction with various neurotransmitter systems could make it relevant for further investigation in neurological disorders such as depression and anxiety. While comprehensive data on this aspect is limited, initial findings warrant further exploration into its potential as a neuroprotective agent.
Structural Comparisons
To understand the uniqueness of (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, it is beneficial to compare it with related compounds in the piperidine family:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate | C17H21NO3 | Contains dual benzyl groups enhancing lipophilicity |
| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C14H17NO3 | Contains a methyl group instead of a benzyl group |
| (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C14H17NO3 | Chiral center affecting biological activity |
| (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | C16H21NO3 | Propyl group alters lipophilicity |
The structural variations highlight how substituents can influence biological activity, particularly regarding lipophilicity and receptor interactions.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate?
The synthesis typically involves reacting 4-oxo-2-propylpiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:
- Reagent Selection : Benzyl chloroformate reacts with the secondary amine of the piperidine ring. Triethylamine neutralizes HCl byproducts, improving reaction efficiency .
- Purification : Chromatography or recrystallization is critical for isolating the enantiomerically pure (S)-form.
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperidine to benzyl chloroformate) and reaction time (4–6 hours at 0–5°C) minimizes side products like N,N-dicarbamate derivatives .
Q. How is the structural characterization of (S)-Benzyl 4-oxo-2-propylpiperidine-1-carboxylate performed?
- NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–7.4 ppm for the benzyl group) and piperidine ring protons (δ 3.6–4.0 ppm for the carboxylate-linked CH2) .
- X-ray Crystallography : Programs like SHELXL (for refinement) and Mercury (for visualization) resolve enantiomeric configuration and hydrogen-bonding patterns. Anisotropic displacement parameters validate the (S)-configuration .
- Mass Spectrometry : The molecular ion peak at m/z 275.34 confirms the molecular weight .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, as toxicity data are incomplete .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
Q. What are the common chemical reactions and research applications of this compound?
- Nucleophilic Substitution : The benzyl ester can be cleaved via hydrogenolysis (H₂/Pd-C) to generate free piperidine derivatives .
- Reduction : NaBH4 selectively reduces the 4-oxo group to a hydroxyl group, enabling further functionalization .
- Applications : Serves as a chiral intermediate in drug discovery (e.g., HDAC inhibitors) and receptor-binding studies (e.g., dopamine receptor modulators) .
Advanced Research Questions
Q. How does the (S)-enantiomer influence biological activity compared to the (R)-form?
- Chiral Impact : The (S)-configuration enhances binding to enzymes like HDACs due to steric compatibility with hydrophobic active sites. For example, (S)-enantiomers show 2–3x lower IC50 values in cancer cell lines compared to (R)-forms .
- Synthetic Challenges : Asymmetric synthesis requires chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to achieve >98% enantiomeric excess .
Q. How can researchers address contradictions in reported biological activity data?
- Case Study : Discrepancies in IC50 values (e.g., 19.9–75.3 µM for breast cancer cells) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like OECD 423 for cytotoxicity .
- Data Validation : Cross-validate with orthogonal assays (e.g., apoptosis via flow cytometry and caspase-3 activation) to confirm mechanism .
Q. What methodologies assess the compound’s stability and degradation products under varying conditions?
Q. What computational tools predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to HDACs or dopamine receptors. The propyl group’s lipophilicity enhances binding scores in hydrophobic pockets .
- MD Simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonds between the carbonyl group and Lys⁺ residues in HDAC active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
